3-methyl-1H-indol-1-amine
Overview
Description
3-methyl-1H-indol-1-amine, also known as 3-MIA, is a chemical compound that belongs to the class of indoleamines. It is an important intermediate in the synthesis of various pharmaceutical compounds, including serotonin receptor agonists and antagonists.
Scientific Research Applications
Exposure to Carcinogenic Compounds
Presence of Carcinogenic Compounds in Diet : Research shows that humans are continually exposed to carcinogenic heterocyclic amines in their diet. For example, compounds like 3-amino-1, 4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole have been detected in the urine samples of healthy individuals who consume a regular diet. Interestingly, these compounds were not detected in patients receiving parenteral alimentation, indicating that these heterocyclic amines are not formed endogenously (Ushiyama et al., 1991).
Carcinogenic Exposure in Uremic Patients : The presence of carcinogenic tryptophan pyrolysis products, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole and 3-amino-1-methyl-5H-pyrido[4,3-b]indole, has been observed in the dialysis fluid of uremic patients, suggesting that these individuals are exposed to these compounds, potentially affecting their health (Manabe et al., 1987).
Relationship with Kidney Stones
Association with Kidney Stone Formation : A study has shown a link between heterocyclic aromatic amines (such as 1-Methyl-9H-pyrido [3, 4-b] indole) and the occurrence of kidney stones in US adults. It was found that individuals with higher concentrations of these compounds in their urine had an increased risk of developing kidney stones (Zhang et al., 2022).
Metabolism and Biomonitoring
Biomonitoring of Exposure : A study developed a method to measure the concentration of heterocyclic aromatic amines in human hair, offering a non-invasive way to monitor chronic exposure to these compounds. The presence of these compounds in hair samples of meat-eaters, but not in vegetarians, suggested that dietary consumption of meat could be a significant source of exposure (Bessette et al., 2009).
properties
IUPAC Name |
3-methylindol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-6-11(10)9-5-3-2-4-8(7)9/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIMNKBXUAJCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20497776 | |
Record name | 3-Methyl-1H-indol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-indol-1-amine | |
CAS RN |
3920-83-0 | |
Record name | 3-Methyl-1H-indol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20497776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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